(3R)-3-cyclopropylpyrrolidine
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Overview
Description
(3R)-3-cyclopropylpyrrolidine is a chiral compound characterized by a cyclopropyl group attached to the third carbon of a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-cyclopropylpyrrolidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts. This process ensures the selective formation of the (3R) enantiomer. Another approach involves the use of cyclopropylcarbinylamine as a starting material, which undergoes cyclization to form the desired pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The scalability of these processes makes them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-cyclopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-cyclopropylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-cyclopropylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and the pyrrolidine ring contribute to its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-cyclopropylpyrrolidine: The enantiomer of (3R)-3-cyclopropylpyrrolidine, differing in the spatial arrangement of the cyclopropyl group.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Pyrrolidine: The parent compound without the cyclopropyl substitution.
Uniqueness
This compound is unique due to its chiral nature and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H13N |
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Molecular Weight |
111.18 g/mol |
IUPAC Name |
(3R)-3-cyclopropylpyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2/t7-/m0/s1 |
InChI Key |
DIPYDHCEOYPCTC-ZETCQYMHSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2CC2 |
Canonical SMILES |
C1CC1C2CCNC2 |
Origin of Product |
United States |
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